2-Methoxybenzylzinc chloride

Catalog No.
S1899159
CAS No.
312693-15-5
M.F
C8H9ClOZn
M. Wt
222.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzylzinc chloride

CAS Number

312693-15-5

Product Name

2-Methoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-methanidyl-2-methoxybenzene

Molecular Formula

C8H9ClOZn

Molecular Weight

222.0 g/mol

InChI

InChI=1S/C8H9O.ClH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

UUZYGGPKLYQGLZ-UHFFFAOYSA-M

SMILES

COC1=CC=CC=C1[CH2-].Cl[Zn+]

Canonical SMILES

COC1=CC=CC=C1[CH2-].Cl[Zn+]

Organic Synthesis

  • Carbon-Carbon Bond Formation

    MBzCl acts as a nucleophilic reagent in organic synthesis. The zinc atom in MBzCl readily participates in Negishi coupling reactions, a powerful tool for constructing carbon-carbon bonds. These reactions involve coupling an organic halide (RX) with an organozinc compound (RZnX) to form a new C-C bond (R-R'). The methoxy group (OCH3) in MBzCl serves as an electron-donating group, activating the aromatic ring and enhancing its nucleophilicity. Sigma-Aldrich:

  • Asymmetric Synthesis

    MBzCl can be employed in asymmetric synthesis, a technique for creating chiral molecules with high enantioselectivity. By incorporating chiral ligands onto the zinc center, researchers can achieve selective formation of one enantiomer over the other. This approach is valuable for developing pharmaceuticals and other biologically active molecules.

Molecular Structure Analysis

The MBzCl molecule consists of three main parts:

  • A methoxybenzene group (C6H4OCH3) - This aromatic ring activates the molecule and provides some steric hindrance.
  • A methylene bridge (CH2) - This linker connects the aromatic group to the zinc atom.
  • A zinc chloride (ZnCl) moiety - The zinc atom acts as a Lewis acid center, accepting electron density from a carbonyl group in a reaction.

The combination of these features makes MBzC a good nucleophile for reactions with carbonyl compounds [].


Chemical Reactions Analysis

MBzCl is primarily used as a reagent in the Negishi reaction, a carbon-carbon bond-forming reaction in organic synthesis []. Here's the balanced equation for the Negishi reaction between MBzCl and an alkyl halide (RX):

Hydrogen Bond Acceptor Count

2

Exact Mass

219.963334 g/mol

Monoisotopic Mass

219.963334 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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